- Synthesis of Nitrogen-Containing Macrocycles with Reductive Intramolecular Coupling of Aromatic DiiminesJournal of Organic Chemistry, 1995, 60(13), 3980-92,
Cas no 951-87-1 (rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine)

951-87-1 structure
Nom du produit:rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine
Numéro CAS:951-87-1
Le MF:C14H16N2
Mégawatts:212.290243148804
MDL:MFCD00274328
CID:40402
PubChem ID:125307283
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Propriétés chimiques et physiques
Nom et identifiant
-
- meso-1,2-diphenylethylenediamine
- (1R,2R)-(+)-1,2-DIPHENYLETHYLENEDIAMINE
- 1,2-ETHANEDIAMINE,1,2-DIPHENYL-, (1R,2S)-REL-
- CH06110 MESO-1,2-DIPHENYLETHYLENEDIAMINE
- 1,2-Ethanediamine,1,2-diphenyl-, (R*,S*)-
- Ethylenediamine, 1,2-diphenyl-, meso- (8CI)
- (1R,2S)-Diaminodiphenylethane
- NSC 180201
- meso-1,2-Diamino-1,2-diphenylethane
- meso-1,2-Diphenyl-1,2-ethanediamine
- meso-1,2-Diphenyl-1,2-ethylenediamine
- meso-1,2-Diphenyldiaminoethane
- meso-Stilbenediamine
- (1R,2S)-1,2-diphenylethane-1,2-diamine
- (1S,2R)-1,2-diphenylethane-1,2-diamine
- (1r,2r)-(+)-1,2-diphenyl-1,2-ethanediamine
- meso-1,2-diphenylethane-1,2-diamine
- (1s,2s)-1,2-diphenyl-1,2-ethanediamine
- Racemic stilbenediamine
- BDBM50178427
- BBL104274
- STK689613
- ST084935
- AB1010174
- Z3396
- D3930
- 1,2-Ethanediamine, 1,2-diphenyl-, (R*,S*)- (ZCI)
- rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine (ACI)
- meso-1,2-Diphenylethanediamine
- PONXTPCRRASWKW-OKILXGFUSA-N
- SCHEMBL2067094
- 16635-95-3
- 951-87-1
- CHEMBL206743
- MFCD00274328
- SLY76BC5ZF
- meso-1,2-Diphenylethylenediamine, 98%
- 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2S)-rel-
- NSC-180201
- Rel-(1R,2S)-1,2-diphenyl-1,2-ethanediamine
- AS-11936
- AKOS005602166
- Ethylenediamine, 1,2-diphenyl-, meso-
- UNII-SLY76BC5ZF
- T71490
- DTXSID90915119
- rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine
-
- MDL: MFCD00274328
- Piscine à noyau: 1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14+
- La clé Inchi: PONXTPCRRASWKW-OKILXGFUSA-N
- Sourire: [C@@H](C1C=CC=CC=1)(N)[C@@H](C1C=CC=CC=1)N
Propriétés calculées
- Qualité précise: 212.13100
- Masse isotopique unique: 212.131
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 3
- Complexité: 171
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 52
- Nombre d'tautomères: Pas encore déterminé
- Le xlogp3: 1.4
- Charge de surface: 0
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: 1.106
- Point de fusion: 116.0 to 120.0 deg-C
- Point d'ébullition: 353.9°Cat760mmHg
- Point d'éclair: 199.9°C
- Indice de réfraction: 1.619
- Le PSA: 52.04000
- Le LogP: 3.78700
- Solubilité: Pas encore déterminé
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H315-H319
- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26-S36
-
Identification des marchandises dangereuses:
- Terminologie du risque:R36/37/38
- Conditions de stockage:Stockage à 4 ° C..., - 4 ° C stockage... Mieux
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Données douanières
- Code HS:2921590090
- Données douanières:
Code douanier chinois:
292159090Résumé:
2921590090. Autres Polyamines aromatiques et leurs dérivés et leurs sels. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2921590090. Autres Polyamines aromatiques et leurs dérivés; Son sel. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB331721-1 g |
meso-1,2-Diphenylethylenediamine, 95%; . |
951-87-1 | 95% | 1g |
€109.60 | 2022-06-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3930-5G |
meso-1,2-Diphenylethylenediamine |
951-87-1 | >97.0%(T) | 5g |
¥690.00 | 2024-04-15 | |
TRC | R263300-1000mg |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |
951-87-1 | 1g |
$ 400.00 | 2022-06-03 | ||
abcr | AB331721-5g |
meso-1,2-Diphenylethylenediamine, 95%; . |
951-87-1 | 95% | 5g |
€125.10 | 2024-04-15 | |
abcr | AB331721-1g |
meso-1,2-Diphenylethylenediamine, 95%; . |
951-87-1 | 95% | 1g |
€90.80 | 2024-04-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158376-25g |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |
951-87-1 | >97.0% | 25g |
¥928.90 | 2023-09-02 | |
Aaron | AR00IJFK-1g |
1,2-Ethanediamine, 1,2-diphenyl-, (1R,2S)-rel- |
951-87-1 | 99% | 1g |
$8.00 | 2025-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1538049-5g |
(1R,2S)-1,2-diphenylethane-1,2-diamine |
951-87-1 | 98% | 5g |
¥165.00 | 2024-04-24 | |
Aaron | AR00IJFK-250mg |
1,2-Ethanediamine, 1,2-diphenyl-, (1R,2S)-rel- |
951-87-1 | 99% | 250mg |
$5.00 | 2025-02-28 | |
Ambeed | A741911-5g |
meso-1,2-Diphenylethane-1,2-diamine |
951-87-1 | 97% | 5g |
$45.0 | 2025-02-27 |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
1.2 Reagents: Lead tetraacetate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Lead tetraacetate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Ammonium acetate ; 3 h, 120 °C; 120 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; 12 h, 170 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; 12 h, 170 °C
Référence
- Lipase-catalyzed desymmetrization of meso-1,2-diaryl-1,2-diaminoethanesTetrahedron: Asymmetry, 2014, 25(4), 381-386,
Synthetic Routes 3
Conditions de réaction
Référence
- Intramolecular imine cross-coupling in dibenzylidene sulfamides: synthesis of unsymmetrical 1,2-diaryl ethanediaminesTetrahedron Letters, 1996, 37(16), 2859-62,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Référence
- Enantio- and Diastereoselective Nitro-Mannich Reaction of α-Aryl Nitromethanes with Amidosulfones Catalyzed by Phase-Transfer CatalystsJournal of Organic Chemistry, 2017, 82(9), 4668-4676,
Synthetic Routes 5
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Diethyl ether
1.2 Reagents: Lithium perchlorate Solvents: Diethyl ether
1.3 Reagents: Lithium
1.2 Reagents: Lithium perchlorate Solvents: Diethyl ether
1.3 Reagents: Lithium
Référence
- Ultrasound accelerated reductive coupling of imine or iminium ion generated in 5 M lithium perchlorate solution by lithium metalSynthetic Communications, 2001, 31(23), 3587-3592,
Synthetic Routes 7
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, reflux
1.2 -
1.2 -
Référence
- Reaction of Aromatic Aldehydes with Ammonium AcetateRussian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(8), 1149-1153,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 0 °C; 8 h, rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
Référence
- Synergistic copper-TEMPO catalysis of intermolecular vicinal diamination of styrenesTetrahedron Letters, 2017, 58(7), 670-673,
Synthetic Routes 10
Conditions de réaction
Référence
- Preparative synthesis of the Corey chiral controller for enantioselective dihydroxylation of olefinsRussian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1997, 46(1), 96-100,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; 1 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Référence
- Synthesis, characterization and biological studies of a sterically hindered symmetrical nitrogen donor ligand and its metal complexesPolyhedron, 2021, 205,,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, 160 °C
Référence
- Triptycene-Based Chiral and meso-N-Heterocyclic Carbene Ligands and Metal ComplexesChemistry - A European Journal, 2016, 22(28), 9667-9675,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; 4 d, rt → 373 K; cooled
Référence
- meso-4,5-Diphenylimidazolidin-2-oneActa Crystallographica, 2009, 65(12),,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, 0 °C
Référence
- Chiral Ammonium Betaine-Catalyzed Highly Stereoselective Aza-Henry Reaction of α-Aryl Nitromethanes with Aromatic N-Boc IminesChemistry - An Asian Journal, 2015, 10(2), 334-337,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; 1 h, reflux
1.2 Reagents: Sodium hydroxide
1.2 Reagents: Sodium hydroxide
Référence
- Synthesis, characterization and antimicrobial activity of novel platinum(IV) and palladium(II) complexes with meso-1,2-diphenyl-ethylenediamine-N,N'-di-3-propanoic acid - Crystal structure of H2-1,2-dpheddp·2HCl·H2OJournal of Molecular Structure, 2012, 1029, 180-186,
Synthetic Routes 16
Conditions de réaction
Référence
- Product subclass 4: n-nitrogen- or n-phosphorus-functionalized alkylamines (n ≥2)Science of Synthesis, 2009, 40, 615-641,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Sulfuric acid
Référence
- The diaza-Cope rearrangementChemische Berichte, 1976, 109(1), 1-40,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Sulfuric acid
Référence
- 1,2-Diarylethylenediamines. A preparation via trisubstituted 2-imidazolines and conversion to some new stilbenediamine tetraacetic acidsGlasnik Hemicara i Tehnologa Bosne i Hercegovine, 1983, 27, 27-28,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, reflux
Référence
- Enantioseparation of 1-arylethanols via a supramolecular chiral host consisting of N-(2-naphthoyl)-L-aspartic acid and an achiral diamineOrganic & Biomolecular Chemistry, 2012, 10(9), 1877-1882,
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: Ammonium acetate ; 3 h, 120 °C; 120 °C → rt
1.2 Reagents: Sulfuric acid Solvents: Water ; 3 h, 180 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 3 h, 180 °C
Référence
- Design, synthesis, and biological evaluation of imidazoline derivatives as p53-MDM2 binding inhibitorsBioorganic & Medicinal Chemistry, 2011, 19(18), 5454-5461,
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Raw materials
- Carbamic acid, N-[(1S,2R)-2-amino-1,2-diphenylethyl]-, 1,1-dimethylethyl ester
- 1,1-Dimethylethyl N-[(1S,2R)-2-amino-2-(2-fluorophenyl)-1-phenylethyl]carbamate
- Benzenesulfonamide, N-[(1R,2S)-1,2-diphenyl-2-[(phenylsulfonyl)amino]ethyl]-, rel-
- Benzamide, N-[1,2-diphenyl-2-[(phenylmethyl)imino]ethyl]-
- n1-[2-(Benzylideneamino)-1,2-diphenylethyl]benzamide
- rel-N-[(1R,2S)-2-(Acetylamino)-1,2-diphenylethyl]benzamide
- rel-(αR,βS)-N-[(4-Methoxyphenyl)methyl]-β-nitro-α-phenylbenzeneethanamine
- Benzaldehyde
- rel-N-[(1R,2S)-1,2-Diphenyl-2-[(E)-(phenylmethylene)amino]ethyl]benzamide
- 1,2-Ethanediamine, N,N′-bis(diphenylmethylene)-1,2-diphenyl-, (R*,S*)-
- 1,10-Dioxa-4,7-diazacyclotridecane-2,9-dione, 3,8-bis(1-methylethyl)-5,6-diphenyl-, [3S-(3R*,5R*,6S*,8R*)]- (9CI)
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Preparation Products
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Littérature connexe
-
Kimberley J. Davis,Christopher Richardson,Jennifer L. Beck,Brett M. Knowles,Aurore Guédin,Jean-Louis Mergny,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2015 44 3136
-
Ana Rosa Silva,Cristina Freire,Baltazar de Castro New J. Chem. 2004 28 253
-
Qian Cao,Yi Li,Eva Freisinger,Peter Z. Qin,Roland K. O. Sigel,Zong-Wan Mao Inorg. Chem. Front. 2017 4 10
-
4. Effect of structure variations on the quadruplex DNA binding ability of nickel Schiff base complexesKimberley J. Davis,Nawal M. O. Assadawi,Son Q. T. Pham,Monica L. Birrento,Christopher Richardson,Jennifer L. Beck,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2018 47 13573
-
5. Synthesis of some phenyl-substituted stilbenediamines and their complexes with nickel(II)William A. Sadler,Donald A. House J. Chem. Soc. Dalton Trans. 1973 1937
951-87-1 (rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine) Produits connexes
- 5700-56-1(1-Phenyl-1,2-diaminoethane)
- 30339-30-1((S)-1-Phenyl-2-(p-tolyl)ethylamine)
- 25611-78-3(1,2-Diphenylethylamine)
- 124842-96-2(1,2-Di-p-tolylethylenediamine)
- 117106-39-5((1R,2S)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diamine)
- 16635-95-3(1,2-Diphenylethylenediamine)
- 1803749-74-7(Methyl 2-cyano-4-ethyl-6-mercaptobenzoate)
- 1261614-21-4(6-Methoxy-3-(2-(trifluoromethoxy)phenyl)picolinaldehyde)
- 886360-93-6(2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate)
- 2227783-53-9(rac-(1R,2R)-2-5-(trifluoromethyl)pyridin-2-ylcyclopropan-1-amine)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:951-87-1)rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine

Pureté:99%
Quantité:25g
Prix ($):167.0